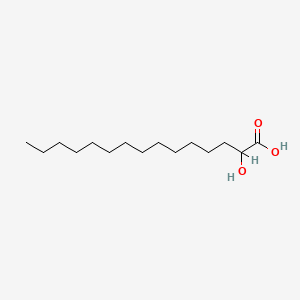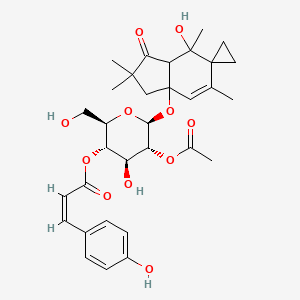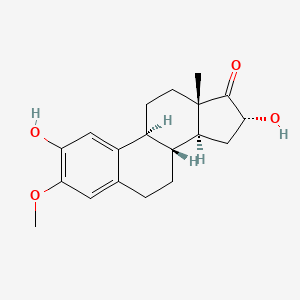
2-Hydroxypentadecanoic acid
説明
2-Hydroxypentadecanoic acid is a 2-hydroxy fatty acid that is pentadecanoic acid substituted by a hydroxy group at position 2 . It has a role as a fungal metabolite . The molecular formula is C15H30O3 .
Synthesis Analysis
The synthesis of this compound involves the function of Arabidopsis Sphingolipid Fatty Acid 2-Hydroxylases (AtFAH1 and AtFAH2). AtFAH1 mainly 2-hydroxylates very-long-chain fatty acid (VLCFA), whereas AtFAH2 selectively 2-hydroxylates palmitic acid in Arabidopsis .Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The average mass is 258.397 Da and the monoisotopic mass is 258.219482 Da .科学的研究の応用
1. Self-Assembly and Molecular Packing
2-Hydroxypentadecanoic acid (15-hydroxypentadecanoic acid) has been studied for its role in the formation of self-assembled monolayers (SAMs). Research conducted by Wintgens, Yablon, and Flynn (2003) revealed that these SAMs demonstrate unique packing structures at the solution-graphite interface, exhibiting a novel "odd/even" chain-length effect. This research is pivotal in understanding the intermolecular bonding arrangements and solvent coadsorption in SAMs, providing insights into nanoscale surface engineering (Wintgens, D., Yablon, D., & Flynn, G. (2003)).
2. Environmental and Occupational Health
This compound is also relevant in environmental and occupational health. Uhlig et al. (2016) developed a method for profiling 3-hydroxy fatty acids as chemical markers of endotoxin in occupational and environmental samples. This method involves the quantitative profiling of various 3-hydroxy fatty acids, including 3-hydroxypentadecanoic acid, which is crucial for estimating the total amount of endotoxin present in different environments (Uhlig, S., et al. (2016)).
3. Medical Imaging and Diagnostics
In the field of medical imaging and diagnostics, this compound derivatives have been explored. Mathur et al. (2006) synthesized a xanthate derivative of 15-hydroxypentadecanoic acid for radiolabelling with technetium-99m, aiming to develop a more accessible agent for assessing myocardial viability. This research contributes to the advancement of diagnostic imaging techniques, particularly in cardiology (Mathur, A., et al. (2006)).
4. Synthesis of Industrial Compounds
The utility of this compound extends to the synthesis of industrial compounds. Eissa and El-Sayed (2006) investigated the synthesis of heterocyclic compounds derived from 2-hydroxyoctadecanoyl chloride, which were then used to create antimicrobial and surface-active agents. These compounds have potential applications in manufacturing drugs, cosmetics, and pesticides, highlighting the chemical versatility of hydroxy fatty acids (Eissa, A. & El-Sayed, R. (2006)).
5. Polymer Chemistry and Material Science
In polymer chemistry and material science, this compound has been utilized in the synthesis of polymers. Iuchi et al. (2010) achieved the synthesis of omega-hydroxy carboxylic acids and alpha,omega-dimethyl ketones using alpha,omega-diols as alkylating agents. This includes the production of butyl 2-cyano-15-hydroxypentadecanoate, demonstrating the acid's role in creating novel polymeric materials (Iuchi, Y., et al. (2010)).
Safety and Hazards
特性
IUPAC Name |
2-hydroxypentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKASEPJANRVKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947933 | |
| Record name | 2-Hydroxypentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2507-54-2 | |
| Record name | 2-Hydroxypentadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2507-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxypentadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine](/img/structure/B1237106.png)






![(Z)-7-[2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237117.png)



![2-(4-Methoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1237126.png)
![[(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate](/img/structure/B1237127.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1237129.png)
